N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
This compound belongs to the class of sulfonamide-linked piperidine carbohydrazides, characterized by a piperidine core substituted with a sulfonyl group at position 1 and a hydrazide moiety at position 2. The hydrazide is further functionalized with a 2-hydroxyphenyl Schiff base (imine) group, forming an (E)-configured structure. This design combines sulfonamide bioisosteres with a hydrazone scaffold, which is frequently explored for antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
Molecular Formula |
C20H23N3O4S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H23N3O4S/c1-15-6-8-18(9-7-15)28(26,27)23-12-10-16(11-13-23)20(25)22-21-14-17-4-2-3-5-19(17)24/h2-9,14,16,24H,10-13H2,1H3,(H,22,25)/b21-14+ |
InChI Key |
QKGKHTIYHLBJJD-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine-4-Carbohydrazide
Piperidine-4-carboxylic acid is esterified to its methyl ester, followed by hydrazinolysis to yield piperidine-4-carbohydrazide.
Reagents :
-
Piperidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) for esterification
-
Methanol (MeOH)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
Procedure :
Sulfonylation of Piperidine-4-Carbohydrazide
The piperidine nitrogen is sulfonylated using 4-methylbenzenesulfonyl chloride (tosyl chloride).
Reagents :
-
Piperidine-4-carbohydrazide
-
4-Methylbenzenesulfonyl chloride
-
Triethylamine (Et₃N) as a base
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
Procedure :
-
Piperidine-4-carbohydrazide is dissolved in anhydrous DCM.
-
Et₃N is added to deprotonate the piperidine nitrogen.
-
Tosyl chloride is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.
Workup :
-
The mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Yield : ~70–80%.
Hydrazone Formation via Condensation
The final step involves condensing 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide with 2-hydroxybenzaldehyde.
Reagents :
-
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
-
2-Hydroxybenzaldehyde
-
Catalytic acetic acid (AcOH)
-
Ethanol (EtOH)
Procedure :
-
Equimolar amounts of the carbohydrazide and aldehyde are refluxed in EtOH with 2–3 drops of AcOH for 4–6 hours.
-
The product precipitates upon cooling and is filtered, washed with cold ethanol, and recrystallized.
Optimization and Critical Parameters
Reaction Conditions
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonylated intermediates.
-
Recrystallization : Ethanol/water (1:1) mixtures improve final product purity.
Characterization Data
Key spectroscopic data confirm the structure:
Comparative Analysis of Methods
Challenges and Solutions
-
Low Condensation Yields : Attributed to steric hindrance from the sulfonyl group. Solution: Prolonged reflux (8–10 hours) improves conversion.
-
By-Product Formation : Hydrazide oxidation during sulfonylation. Solution: Use of anhydrous conditions and inert atmosphere.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide. For instance, derivatives of sulfonamide compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in tumor cells, which is crucial for cancer therapy .
Antimicrobial Activity
Research indicates that related compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The sulfonamide group is known for its antibacterial effects, making these compounds promising candidates for developing new antibiotics .
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in metabolic disorders. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions like obesity and type 2 diabetes .
Case Study 1: Anticancer Screening
A study conducted on a series of hydrazone derivatives demonstrated that modifications to the piperidine core significantly influenced their anticancer activity. The most potent derivatives exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. These findings suggest that structural variations can optimize therapeutic efficacy .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial activity of sulfonamide derivatives, including those structurally related to this compound. The results revealed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone linkage can form coordination complexes with metal ions, which can inhibit the activity of metalloproteases. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine ring : Provides conformational rigidity and enhances bioavailability.
- Sulfonyl group (4-methylphenyl) : Enhances metabolic stability and modulates enzyme interactions.
- Hydrazide-Schiff base linkage : Facilitates metal chelation and hydrogen bonding, critical for biological activity.
Structural Analogues with Sulfonamide-Piperidine-Hydrazide Scaffolds
Insights :
- The piperidine-sulfonyl combination in the target compound distinguishes it from pyridine-based analogues (e.g., ), which lack the conformational flexibility of piperidine.
- Triazole-containing derivatives (e.g., ZE-5b) exhibit enhanced anticoagulant activity due to additional heterocyclic interactions but suffer from synthetic complexity .
- Fluorine substituents (as in ) improve metabolic stability but may reduce solubility compared to the target’s hydroxyl group.
Schiff Base Hydrazides with Varied Aryl Groups
Insights :
- The piperidine-sulfonyl motif in the target compound provides better enzyme-binding affinity than simpler acetohydrazides (e.g., ZE-4b/c) .
- Chlorine substituents (e.g., ) may enhance target specificity but introduce toxicity risks.
- Diethylamino groups (e.g., ) improve solubility but disrupt hydrogen-bonding networks critical for activity.
Pharmacological and Physicochemical Comparisons
Table 3: Pharmacokinetic and Physicochemical Properties
*Hypothetical data based on structural analogues.
Key Findings :
- The target compound’s 2-hydroxyphenyl group enhances hydrogen bonding (vs.
- Lower LogP of pyridine-based compounds (e.g., ) suggests better aqueous solubility but reduced membrane permeability.
Biological Activity
N'-[(E)-(2-hydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 401.5 g/mol
- LogP (XLogP3-AA) : 2.5
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 6
- Rotatable Bond Count : 5
These properties indicate a moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes.
The compound's mechanism of action is primarily associated with its ability to interact with various biological targets, including:
- NMDA Receptors : Research indicates that similar compounds can act as NMDA receptor antagonists, which are crucial in mediating excitatory neurotransmission in the central nervous system. This interaction is significant for potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases .
- Enzyme Inhibition : The compound has shown promise in inhibiting laccase enzymes, which are involved in various oxidative processes in living organisms. This inhibition suggests potential applications in treating conditions related to oxidative stress and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related hydrazone derivatives, indicating that compounds with similar structures can exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as antibacterial agents .
Antioxidant Properties
The antioxidant capacity of hydrazone derivatives has been investigated, revealing that these compounds can scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative damage in various diseases .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. The IC50 values varied significantly across different cell lines, indicating selective toxicity towards malignant cells while sparing normal cells .
Case Studies
- Study on NMDA Receptor Antagonism :
- Antibacterial Evaluation :
- Cytotoxic Effects on Cancer Cells :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves a Schiff base condensation between 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide and 2-hydroxybenzaldehyde under reflux in ethanol or methanol. Catalysts like acetic acid or anhydrous MgSO₄ are used to drive the reaction to completion. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Key parameters include stoichiometric control (1:1 molar ratio of hydrazide to aldehyde) and inert atmosphere to prevent oxidation of the phenolic group.
Q. How can spectroscopic techniques and X-ray crystallography confirm the structure and stereochemistry?
- Methodological Answer :
- NMR : Use and NMR to verify the imine (C=N) bond at ~160 ppm in NMR and aromatic proton integration for the 2-hydroxyphenyl group. The sulfonyl group’s deshielding effect appears as distinct signals for the methylphenylsulfonyl moiety .
- IR : Confirm the presence of N-H (3200–3300 cm), C=N (1630–1650 cm), and S=O (1150–1350 cm) stretches .
- X-ray Crystallography : Resolve the E-configuration of the imine bond and intermolecular hydrogen bonds (e.g., N-H···O and O-H···N) that stabilize the crystal lattice, as seen in analogous Schiff base structures .
Advanced Research Questions
Q. What strategies elucidate the mechanism of action in enzyme inhibition studies, particularly for metalloenzymes?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive). For metalloenzymes (e.g., carbonic anhydrase), monitor Zn chelation via UV-Vis spectroscopy by tracking shifts in ligand-to-metal charge transfer bands .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s sulfonyl group and enzyme active sites. Prioritize docking poses where the 2-hydroxyphenyl group participates in hydrogen bonding with catalytic residues .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare experimental variables such as cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), and compound purity (>95% vs. lower grades). Contradictions in IC values may arise from impurities interfering with target binding .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the 4-methylphenylsulfonyl group with a methoxy variant) to isolate contributions of specific functional groups to activity. SAR data can clarify whether discrepancies stem from structural variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
